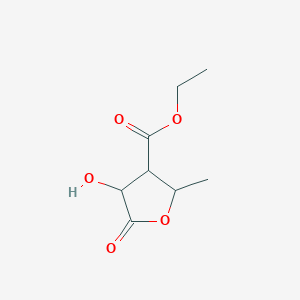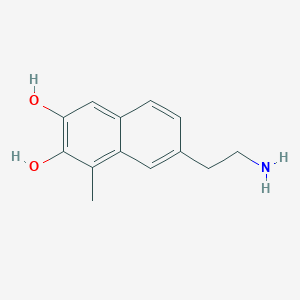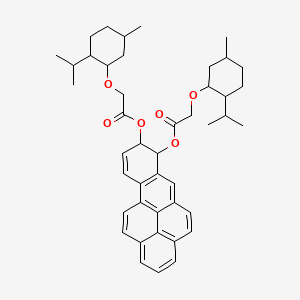
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex organic compound with the molecular formula C21H22O7 and a molecular weight of 386.39518. This compound is a derivative of galactopyranoside, featuring benzoyl and benzylidene groups at specific positions on the galactopyranose ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on beta-D-galactopyranose. The benzoyl group is introduced through benzoylation, and the benzylidene group is added via benzylidenation. These reactions require specific reagents and controlled conditions to ensure the correct placement of substituents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pH control. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols.
Substitution: Introduction of different functional groups at the hydroxyl positions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Methyl-3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure but with a benzyl group instead of benzoyl.
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-galactopyranoside: Similar but with an alpha configuration instead of beta.
Uniqueness: Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H22O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(4aR,6R,7R,8R,8aS)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16-,17+,18-,20?,21-/m1/s1 |
InChI Key |
KOUFUTRDALSUPO-WOYBKJEPSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


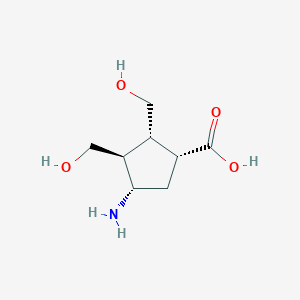
![4,12-Dioxa-5-azatetracyclo[7.2.1.02,8.03,7]dodeca-1,3(7),5,8,10-pentaene](/img/structure/B15349328.png)
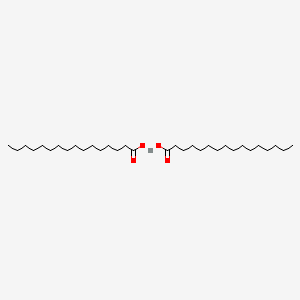
![3,5-Dichloro-2-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15349331.png)
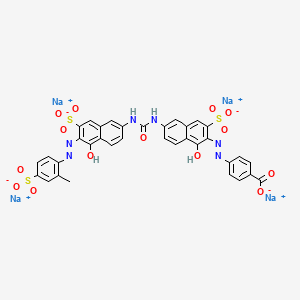
![[(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl]methanol](/img/structure/B15349352.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1h-tetrazol-5-yl)thio]-1h-pyrazol-1-yl]phenyl]-](/img/structure/B15349354.png)
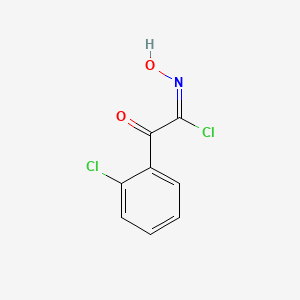

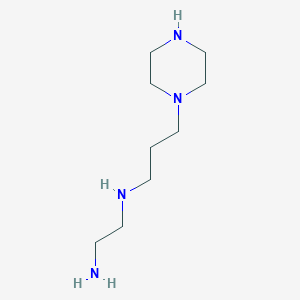
![[1,1'-Biphenyl]-2,3,3',4'-tetramine](/img/structure/B15349387.png)
